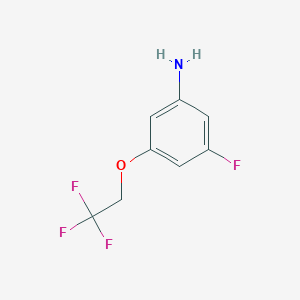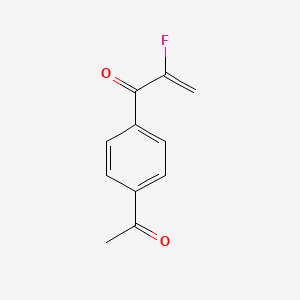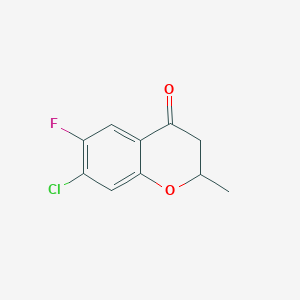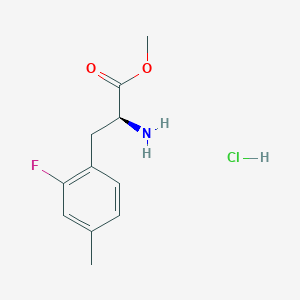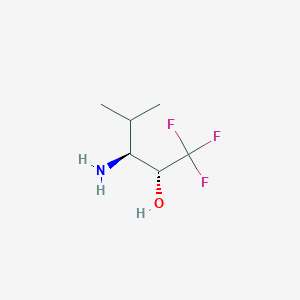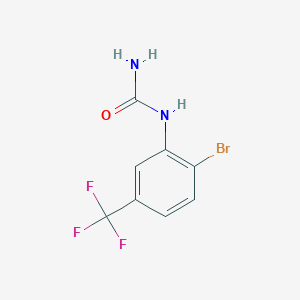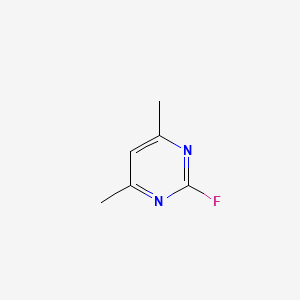
2-Fluoro-4,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4,6-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the formation of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-4,6-dimethylpyrimidine typically involves the fluorination of 2-chloropyrimidine derivatives. One common method is the reaction of 2-chloro-4,6-dimethylpyrimidine with cesium fluoride in aprotic dipolar solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvent and fluorinating agent, as well as the control of reaction temperature and time, are critical factors in the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-4,6-dimethylpyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom makes it more reactive towards nucleophiles compared to its non-fluorinated counterparts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as amines or thiols can lead to the substitution of the fluorine atom.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or reduction reactions using reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield 2-amino-4,6-dimethylpyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Fluorinated pyrimidines are explored for their potential as therapeutic agents, particularly in the development of drugs targeting nucleic acid synthesis.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4,6-dimethylpyrimidine and its derivatives involves interactions with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. In medicinal chemistry, fluorinated pyrimidines are known to inhibit enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-Fluoro-4,6-dimethylpyrimidine.
2-Amino-4,6-dimethylpyrimidine: A derivative obtained through nucleophilic substitution reactions.
2,4,6-Trimethylpyrimidine: A structurally similar compound with different chemical properties due to the absence of the fluorine atom.
Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical and biological properties, such as increased reactivity towards nucleophiles and potential therapeutic applications. This makes it distinct from its non-fluorinated counterparts and other similar compounds .
Eigenschaften
IUPAC Name |
2-fluoro-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWBTFGGAKGQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
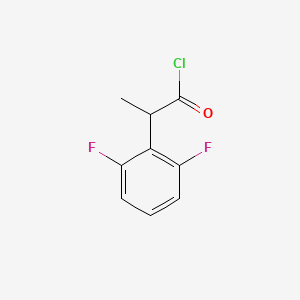
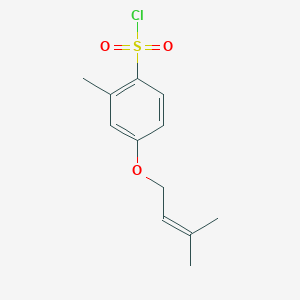
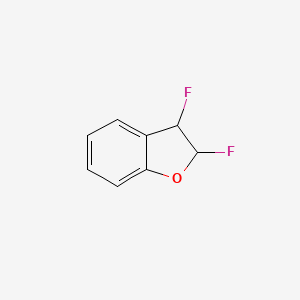
![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)
